molecular formula C16H12ClNO2 B11844536 1-Benzyl-6-chloro-1h-indole-3-carboxylic acid CAS No. 921195-00-8

1-Benzyl-6-chloro-1h-indole-3-carboxylic acid

Cat. No.: B11844536
CAS No.: 921195-00-8
M. Wt: 285.72 g/mol
InChI Key: AVOFWCDDJJHLPZ-UHFFFAOYSA-N
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Description

1-Benzyl-6-chloro-1h-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-Benzyl-6-chloro-1h-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

1-Benzyl-6-chloro-1h-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Benzyl-6-chloro-1h-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-6-chloro-1h-indole-3-carboxylic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties .

Properties

CAS No.

921195-00-8

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

1-benzyl-6-chloroindole-3-carboxylic acid

InChI

InChI=1S/C16H12ClNO2/c17-12-6-7-13-14(16(19)20)10-18(15(13)8-12)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,20)

InChI Key

AVOFWCDDJJHLPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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